molecular formula C25H16N2O2 B14501595 12-(o-Nitrostyryl)benz(a)acridine CAS No. 63021-47-6

12-(o-Nitrostyryl)benz(a)acridine

Cat. No.: B14501595
CAS No.: 63021-47-6
M. Wt: 376.4 g/mol
InChI Key: NDKXLSLLKOVHQS-SQFISAMPSA-N
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Description

12-(o-Nitrostyryl)benz[a]acridine: is a complex organic compound with the molecular formula C25H16N2O2. It is a derivative of benz[a]acridine, characterized by the presence of a nitrostyryl group at the 12th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-(o-Nitrostyryl)benz[a]acridine typically involves the condensation of benz[a]acridine with o-nitrostyrene under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 12-(o-Nitrostyryl)benz[a]acridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents

Major Products Formed:

Scientific Research Applications

Chemistry: 12-(o-Nitrostyryl)benz[a]acridine is used as a precursor in the synthesis of other complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: The compound has shown potential in biological research, particularly in studies related to cancer. It has been investigated for its tumor-initiating activity and its ability to interact with DNA .

Industry: In the industrial sector, 12-(o-Nitrostyryl)benz[a]acridine is used in the development of dyes and pigments due to its vibrant color properties .

Mechanism of Action

The mechanism of action of 12-(o-Nitrostyryl)benz[a]acridine involves its interaction with biological molecules, particularly DNA. The compound can intercalate into DNA strands, disrupting the normal function of the DNA and leading to potential anticancer effects. The nitro group can undergo metabolic activation, forming reactive intermediates that can further interact with cellular components .

Comparison with Similar Compounds

Uniqueness: 12-(o-Nitrostyryl)benz[a]acridine stands out due to the presence of the nitrostyryl group, which imparts unique chemical and biological properties. This group enhances the compound’s ability to interact with biological molecules and participate in various chemical reactions .

Properties

CAS No.

63021-47-6

Molecular Formula

C25H16N2O2

Molecular Weight

376.4 g/mol

IUPAC Name

12-[(Z)-2-(2-nitrophenyl)ethenyl]benzo[a]acridine

InChI

InChI=1S/C25H16N2O2/c28-27(29)24-12-6-2-8-18(24)13-15-21-20-10-4-5-11-22(20)26-23-16-14-17-7-1-3-9-19(17)25(21)23/h1-16H/b15-13-

InChI Key

NDKXLSLLKOVHQS-SQFISAMPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=NC4=CC=CC=C4C(=C32)/C=C\C5=CC=CC=C5[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NC4=CC=CC=C4C(=C32)C=CC5=CC=CC=C5[N+](=O)[O-]

Origin of Product

United States

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